molecular formula C12H11FN2OS B185989 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide CAS No. 327078-80-8

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide

Cat. No. B185989
CAS RN: 327078-80-8
M. Wt: 250.29 g/mol
InChI Key: FPZAHTVVNRIQEU-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide, also known as DMFBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. DMFBA is a thiazole-based molecule that contains a fluorobenzamide group, and its unique chemical structure makes it an attractive candidate for use in a variety of research studies.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide is not fully understood, but it is thought to act by binding to specific targets in cells and disrupting their normal function. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antibacterial activity by disrupting the cell wall of bacteria.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide is its versatility in the laboratory. It can be easily synthesized and modified to create derivatives with different properties, making it a valuable tool for drug development. However, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide. One area of interest is the development of new drugs based on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide and its derivatives. Researchers are also investigating the use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide as a fluorescent probe for the detection of metal ions in biological systems. Additionally, there is ongoing research on the mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide and its potential use in the treatment of a variety of diseases, including cancer and inflammation.
Conclusion:
In conclusion, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. Its unique chemical structure and versatile properties make it a valuable tool for research in a variety of fields. Further research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide and its derivatives is needed to fully understand its mechanism of action and potential applications in medicine.

Synthesis Methods

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide involves a multi-step process that starts with the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 4,5-dimethyl-1,3-thiazole-2-amine to produce N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide. The synthesis of this compound requires careful attention to detail and precise control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has been extensively studied for its potential applications in drug development. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs to treat a variety of diseases. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

327078-80-8

Product Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide

Molecular Formula

C12H11FN2OS

Molecular Weight

250.29 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide

InChI

InChI=1S/C12H11FN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-5-3-4-6-10(9)13/h3-6H,1-2H3,(H,14,15,16)

InChI Key

FPZAHTVVNRIQEU-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2F)C

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2F)C

Origin of Product

United States

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